D4 Receptor Binding Affinity and Selectivity
L-745870 trihydrochloride demonstrates a Ki of 0.43 nM for the human dopamine D4 receptor in competition binding assays using [3H]spiperone [1]. This binding affinity is 5-fold higher than haloperidol and 20-fold higher than clozapine when assessed under identical assay conditions [1]. Furthermore, L-745870 exhibits >2000-fold selectivity for D4 over D2 receptors (Ki D2 = 960 nM) and approximately 5000-fold selectivity over D3 receptors (Ki D3 = 2300 nM), whereas haloperidol is relatively nonselective across D2-like receptors [1].
| Evidence Dimension | D4 receptor binding affinity (Ki) |
|---|---|
| Target Compound Data | 0.43 nM |
| Comparator Or Baseline | Haloperidol (Ki ~2.15 nM); Clozapine (Ki ~8.6 nM) |
| Quantified Difference | 5-fold higher affinity than haloperidol; 20-fold higher than clozapine |
| Conditions | Cloned human dopamine D4.2 receptors; 0.2 nM [3H]spiperone radioligand |
Why This Matters
Procurement of L-745870 ensures subnanomolar potency at D4 receptors with unambiguous selectivity, essential for experiments requiring D4-specific pharmacological manipulation without confounding D2/D3 engagement.
- [1] Patel S, Freedman S, Chapman KL, Emms F, Fletcher AE, Knowles M, Marwood R, Mcallister G, Myers J, Patel S, Curtis N, Kulagowski JJ, Leeson PD, Ridgill M, Graham M, Matheson S, Rathbone D, Watt AP, Bristow LJ, Rupniak NMJ, Baskin E, Lynch JJ, Ragan CI. Biological profile of L-745,870, a selective antagonist with high affinity for the dopamine D4 receptor. J Pharmacol Exp Ther. 1997 Nov;283(2):636-47. Table 1. View Source
